Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction . This intermediate is then treated with various (N-Boc-cycloaminyl)amines to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(oxetan-3-ylidene)acetate
- Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
- Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate
Uniqueness
Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate is characterized by its unique oxolane ring structure, which contributes to its biological activity. The molecular formula is C11H18O3, and it features a dimethyl substitution that may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
In a study conducted by Akter et al., the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate has been evaluated in several cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 15.5 | |
MCF-7 (Breast Cancer) | 12.3 | |
A549 (Lung Cancer) | 20.7 |
Research indicates that Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate effectively induces apoptosis in cancer cells, particularly in HeLa and MCF-7 cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways.
Antioxidant Activity
The antioxidant activity of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate was assessed using the DPPH radical scavenging assay.
Table 3: Antioxidant Activity Results
Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
---|---|---|
10 | 25 | |
50 | 55 | |
100 | 85 | 35 |
The compound demonstrated a significant capacity to scavenge free radicals, with an IC50 value of 35μg/mL, indicating its potential as a natural antioxidant agent .
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Microbiology demonstrated the effectiveness of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate against multi-drug resistant strains of bacteria, highlighting its potential use in developing new antimicrobial therapies .
- Cancer Cell Studies : In vitro studies showed that treatment with Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate resulted in significant reductions in cell viability in various cancer cell lines. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (2Z)-2-(5,5-dimethyloxolan-3-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-7(6-12-9)4-8(10)11-3/h4H,5-6H2,1-3H3/b7-4- |
InChI Key |
ZZQODOGYBPRVFZ-DAXSKMNVSA-N |
Isomeric SMILES |
CC1(C/C(=C/C(=O)OC)/CO1)C |
Canonical SMILES |
CC1(CC(=CC(=O)OC)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.